![molecular formula C15H14FN3O3S2 B2889276 (E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2035003-59-7](/img/structure/B2889276.png)
(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H14FN3O3S2 and its molecular weight is 367.41. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The design and synthesis of acrylamide conjugates have been extensively studied for their potential as anticancer agents. For example, acrylamide derivatives have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines. These compounds have shown promise as tubulin polymerization inhibitors, a critical target in cancer therapy. The cytotoxic activity was specifically noted against lung adenocarcinoma epithelial cell lines, demonstrating the potential of such compounds in targeted cancer treatment (Kamal et al., 2014).
Antimicrobial and Antifungal Properties
In addition to their potential in cancer therapy, acrylamide derivatives have been explored for their antimicrobial and antifungal properties. Novel synthetic pathways have led to the creation of compounds that exhibit significant activity against a range of microorganisms. This includes the development of thiosemicarbazide derivatives, which serve as precursors for synthesizing target heterocyclic compounds with notable antimicrobial assessment (Elmagd et al., 2017).
Molecular Docking and Inhibition Studies
The compound's relevance extends to molecular modeling and docking studies, where acrylamide derivatives are investigated for their binding affinities to various biological targets. Such research aids in understanding the molecular basis of the compound's action and optimizing its design for enhanced activity. For example, acrylamide derivatives have been identified as potent inhibitors of human dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway, showcasing their potential in treating diseases like rheumatoid arthritis (Zeng et al., 2020).
properties
IUPAC Name |
(E)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S2/c1-18-13-8-11(16)12(9-14(13)19(2)24(18,21)22)17-15(20)6-5-10-4-3-7-23-10/h3-9H,1-2H3,(H,17,20)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXCOVYKMXWUSV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C=CC3=CC=CS3)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)/C=C/C3=CC=CS3)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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